8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline
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Overview
Description
8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline, also known as PPSQ, is a chemical compound that has been studied for its potential applications in scientific research. PPSQ is a member of the quinoline family of compounds, which have been shown to have a variety of biological activities, including anti-inflammatory and anti-tumor effects.
Mechanism of Action
The exact mechanism of action of 8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline is not fully understood, but it is believed to involve the binding of the compound to specific proteins or enzymes within cells, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects
Studies have shown that 8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline has a variety of biochemical and physiological effects, including inhibition of cell proliferation and induction of apoptosis (programmed cell death) in cancer cells. 8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline has also been shown to have anti-inflammatory effects, potentially through its ability to inhibit the activity of certain enzymes involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One advantage of 8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline for lab experiments is its fluorescent properties, which make it useful for imaging of biological tissues and cells. However, 8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline has some limitations, including its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline, including:
1. Further investigation of the compound's mechanism of action and potential targets within cells.
2. Development of new synthetic methods for 8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline that may improve its solubility and other properties.
3. Exploration of the potential therapeutic applications of 8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline for the treatment of cancer and other diseases.
4. Investigation of the potential use of 8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline as a tool for studying cellular signaling pathways and gene expression.
5. Development of new derivatives of 8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline with improved properties or enhanced biological activities.
Synthesis Methods
8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline can be synthesized using a multi-step process that involves the reaction of various chemical precursors. One common method involves the reaction of 2-chloro-6-fluorobenzaldehyde with 2-aminopyrimidine to form a key intermediate, which is then reacted with piperidine and sulfonyl chloride to form 8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline.
Scientific Research Applications
8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline has been studied for a variety of scientific research applications, including as a fluorescent probe for imaging of biological tissues and as a potential therapeutic agent for the treatment of cancer and other diseases.
properties
IUPAC Name |
8-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-27(25,17-6-1-4-16-5-2-9-20-18(16)17)23-12-7-15(8-13-23)14-26-19-21-10-3-11-22-19/h1-6,9-11,15H,7-8,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETFPBYWGBECCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)quinoline |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.